2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
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Overview
Description
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit histone deacetylases or interact with sphingosine-1-phosphate receptors, leading to anti-inflammatory and immunoregulatory effects .
Comparison with Similar Compounds
Similar Compounds
Thienothiophenes: These compounds feature two annulated thiophene rings and exhibit similar electronic properties.
Fluorinated Thiophenes: Compounds with fluorine atoms or trifluoromethyl groups on the thiophene ring.
Uniqueness
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to its fused ring structure and the presence of a trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8F3NS |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)7-6(12)4-2-1-3-5(4)13-7/h1-3,12H2 |
InChI Key |
IPYWFXBSZIYXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2N)C(F)(F)F |
Origin of Product |
United States |
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